Cas no 50424-99-2 (2-chloro-4-methoxybenzoyl chloride)
2-chloro-4-methoxybenzoyl chloride Chemical and Physical Properties
Names and Identifiers
-
- Benzoyl chloride, 2-chloro-4-methoxy-
- 2-Chloro-4-methoxybenzoyl chloride
- BENZOYL CHLORIDE,2-CHLORO-4-METHOXY
- 2-chloro-4-methoxybenzoic acid chloride
- SCHEMBL3142619
- 50424-99-2
- FT-0753564
- EN300-1459144
- SYAIPNCFYHEQMA-UHFFFAOYSA-N
- DTXSID00560871
- 2-chloro-4-methoxybenzoyl chloride
-
- MDL: MFCD07774195
- Inchi: 1S/C8H6Cl2O2/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3
- InChI Key: SYAIPNCFYHEQMA-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(=O)Cl)OC
Computed Properties
- Exact Mass: 203.9744848g/mol
- Monoisotopic Mass: 203.9744848g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26.3Ų
2-chloro-4-methoxybenzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013027475-250mg |
2-Chloro-4-methoxybenzoyl chloride |
50424-99-2 | 97% | 250mg |
$470.40 | 2023-09-01 | |
| Alichem | A013027475-500mg |
2-Chloro-4-methoxybenzoyl chloride |
50424-99-2 | 97% | 500mg |
$790.55 | 2023-09-01 | |
| Alichem | A013027475-1g |
2-Chloro-4-methoxybenzoyl chloride |
50424-99-2 | 97% | 1g |
$1445.30 | 2023-09-01 | |
| Enamine | EN300-1459144-0.05g |
2-chloro-4-methoxybenzoyl chloride |
50424-99-2 | 0.05g |
$612.0 | 2023-06-06 | ||
| Enamine | EN300-1459144-0.1g |
2-chloro-4-methoxybenzoyl chloride |
50424-99-2 | 0.1g |
$640.0 | 2023-06-06 | ||
| Enamine | EN300-1459144-0.25g |
2-chloro-4-methoxybenzoyl chloride |
50424-99-2 | 0.25g |
$670.0 | 2023-06-06 | ||
| Enamine | EN300-1459144-0.5g |
2-chloro-4-methoxybenzoyl chloride |
50424-99-2 | 0.5g |
$699.0 | 2023-06-06 | ||
| Enamine | EN300-1459144-1.0g |
2-chloro-4-methoxybenzoyl chloride |
50424-99-2 | 1g |
$728.0 | 2023-06-06 | ||
| Enamine | EN300-1459144-2.5g |
2-chloro-4-methoxybenzoyl chloride |
50424-99-2 | 2.5g |
$1428.0 | 2023-06-06 | ||
| Enamine | EN300-1459144-5.0g |
2-chloro-4-methoxybenzoyl chloride |
50424-99-2 | 5g |
$2110.0 | 2023-06-06 |
2-chloro-4-methoxybenzoyl chloride Suppliers
2-chloro-4-methoxybenzoyl chloride Related Literature
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2-chloro-4-methoxybenzoyl chloride
Professional Introduction to 2-chloro-4-methoxybenzoyl chloride (CAS No. 50424-99-2)
2-chloro-4-methoxybenzoyl chloride, identified by its Chemical Abstracts Service (CAS) number 50424-99-2, is a versatile and highly reactive organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This benzoic acid derivative features a chloro substituent at the ortho position relative to a methoxy group, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of 2-chloro-4-methoxybenzoyl chloride positions it as an excellent electrophile, particularly useful in nucleophilic acyl substitution reactions. Its reactivity allows for the facile introduction of amine or alcohol groups, forming amides or esters, respectively. These transformations are fundamental in drug discovery, where the modification of molecular structure can significantly influence pharmacological properties such as solubility, bioavailability, and target binding affinity.
In recent years, 2-chloro-4-methoxybenzoyl chloride has been employed in the development of novel therapeutic agents. For instance, its application in synthesizing heterocyclic compounds has shown promise in targeting inflammatory and infectious diseases. Researchers have leveraged its reactivity to construct complex scaffolds that mimic natural products with demonstrated biological activity. The methoxy group further enhances its utility by providing a site for further functionalization, enabling the creation of diverse derivatives with tailored properties.
One notable area where 2-chloro-4-methoxybenzoyl chloride has made an impact is in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By incorporating this compound into kinase inhibitor molecules, chemists have been able to develop potent and selective inhibitors that disrupt aberrant signaling networks. The chloro and methoxy substituents contribute to optimal binding interactions with the enzyme's active site, improving overall efficacy.
Advances in computational chemistry have also enhanced the utility of 2-chloro-4-methoxybenzoyl chloride. Molecular modeling studies indicate that its scaffold can be optimized for improved binding to biological targets by fine-tuning substituent electronic effects. This computational guidance has accelerated the design of lead compounds for experimental validation, streamlining the drug development pipeline.
The compound's role extends beyond pharmaceutical applications; it is also valuable in materials science. For example, its derivatives have been explored as precursors for liquid crystals and organic semiconductors due to their ability to form stable π-conjugated systems. These materials are integral to next-generation display technologies and electronic devices.
The synthesis of 2-chloro-4-methoxybenzoyl chloride itself is well-documented and can be achieved through various routes, including chlorination of 4-methoxybenzoic acid or direct functionalization of an aromatic ring. The choice of synthetic method often depends on scalability and purity requirements for downstream applications. High-performance liquid chromatography (HPLC) and other analytical techniques are routinely employed to ensure product integrity.
As research continues to uncover new biological targets and therapeutic modalities, the demand for specialized intermediates like 2-chloro-4-methoxybenzoyl chloride is expected to grow. Its unique structural features make it indispensable in constructing molecules with complex three-dimensional shapes that interact precisely with biological macromolecules. Collaborative efforts between synthetic chemists and biologists will continue to drive innovation using this versatile building block.
The safety profile of 2-chloro-4-methoxybenzoyl chloride must be carefully considered during handling due to its reactivity with nucleophiles. Standard laboratory protocols for working with acyl chlorides should be followed, including proper ventilation and personal protective equipment (PPE). Despite these precautions, its utility in synthetic chemistry underscores its importance as a key intermediate in modern drug discovery.
50424-99-2 (2-chloro-4-methoxybenzoyl chloride) Related Products
- 148247-62-5(Benzoyl chloride, 3-(4-chlorophenoxy)-)
- 68548-52-7(4-(4-Chlorophenoxy)benzoyl chloride)
- 1260810-47-6(2-Chloro-3-hydroxybenzoyl chloride)
- 54439-75-7(2-Chloro-4-methoxybenzaldehyde)
- 535962-35-7(Benzoyl chloride, 2-chloro-4-hydroxy- (9CI))
- 100191-61-5(Benzoyl chloride,2-chloro-5-methoxy-)
- 86269-98-9(Benzoyl chloride, 2-chloro-3-methoxy- (9CI))
- 82772-93-8(2,6-Dichloro-4-methoxybenzaldehyde)
- 89106-53-6(Benzoyl chloride,3-chloro-5-methoxy-)
- 10411-85-5(Benzoyl chloride,3,6-dichloro-2-methoxy-)